molecular formula C8H18N4O2 B1330724 Octanedihydrazide CAS No. 20247-84-1

Octanedihydrazide

Cat. No. B1330724
CAS RN: 20247-84-1
M. Wt: 202.25 g/mol
InChI Key: HATIEXJZXOLRAO-UHFFFAOYSA-N
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Description

Octanedihydrazide is not directly mentioned in the provided papers; however, the papers discuss various organic compounds and their synthesis, which can be tangentially related to the understanding of octanedihydrazide. For instance, the synthesis of complex organic molecules, such as indole-fused bicyclo[3.2.1]octanes, involves intricate control over reaction conditions and stereochemistry, which is also crucial in the synthesis of octanedihydrazide .

Synthesis Analysis

The papers provided do not specifically address the synthesis of octanedihydrazide but offer insights into the synthesis of other complex molecules. For example, the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes is achieved through a palladium(II)-catalyzed cascade reaction, which demonstrates the importance of catalysts in achieving desired stereochemistry . Similarly, the synthesis of octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) through hydrosilylation shows the significance of catalyst choice in directing the reaction pathway .

Molecular Structure Analysis

The molecular structures of compounds discussed in the papers, such as the D2d symmetric 1,3,5,7-tetraiodotricyclo[3.3.0.0^3,7]octane, highlight the diversity of organic frameworks and the potential complexity of octanedihydrazide's structure . The cis-2,5-diaminobicyclo[2.2.2]octane scaffold for asymmetric catalysis also underscores the importance of molecular symmetry and structure in chemical reactivity and catalysis .

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the hetero-Diels-Alder reaction and the Nozaki-Hiyama-Kishi reaction, which are catalyzed by metal complexes . These reactions are relevant to the broader context of chemical synthesis and could be analogous to the types of reactions that octanedihydrazide might undergo or catalyze.

Physical and Chemical Properties Analysis

While the physical and chemical properties of octanedihydrazide are not discussed in the provided papers, the properties of related compounds, such as their reactivity, stability, and the influence of different substituents on these properties, are important considerations in the synthesis and application of any organic compound .

Scientific Research Applications

  • Biodegradation of Hydrocarbons : A study by Govarthanan et al. (2017) explored the potential of the filamentous fungus Penicillium sp. CHY-2 for biodegrading various aliphatic and aromatic hydrocarbons. This research highlights the potential for microbial degradation of hydrocarbons, which could be relevant in understanding the biodegradation or environmental impact of compounds like Octanedihydrazide.

  • Optical Coherence Tomography Angiography : Kashani et al. (2017) conducted a comprehensive review on Optical Coherence Tomography Angiography (OCTA) Kashani et al. (2017). While not directly related to Octanedihydrazide, this research demonstrates advanced imaging techniques that could be applied in the study of complex organic compounds or their effects in biological systems.

  • Health Risk Assessment for Chemical Compounds : Gentry et al. (2017) conducted a global health risk assessment for Octamethylcyclotetrasiloxane (D4) Gentry et al. (2017). This research could be relevant for understanding the methodologies used in assessing the health risks of chemical compounds, including Octanedihydrazide.

  • Tailoring Properties of Cross-linked Polyimide Aerogels : A study by Guo et al. (2012) explored the tailoring of properties in cross-linked polyimide aerogels Guo et al. (2012). This research could offer insights into the modification and application of polymers and similar organic compounds.

  • Engine Performance and Octane Studies : Qian et al. (2019) conducted studies on engine performance and octane in a dual fuel spark ignition engine Qian et al. (2019). This research might provide a context for understanding the combustion properties of various organic compounds, possibly including Octanedihydrazide.

Future Directions

Future directions would involve further studies to elucidate the properties and potential applications of Octanedihydrazide .

properties

IUPAC Name

octanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c9-11-7(13)5-3-1-2-4-6-8(14)12-10/h1-6,9-10H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATIEXJZXOLRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)NN)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344658
Record name Octanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octanedihydrazide

CAS RN

20247-84-1
Record name Octanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Tómasson - skemman.is
Supramolecular gels based on low weight molecular gelators (LMWGs) are excellent class of soft materials due to their tunable properties, which depends on the geometric …
Number of citations: 0 skemman.is
K Luyben, JM POOLMAN - pure.tudelft.nl
Self-assembly is a key tool in the design of smart materials. The research of lowmolecular-weight gels research as smart materials has largely focused on the final assembly and its …
Number of citations: 3 pure.tudelft.nl
S Hussain - 2021 - e-space.mmu.ac.uk
The main action of metal deactivators is to slow down or reduce the metal-catalysed oxidation of polymers. Although metal ions may be introduced inadvertently to polymers (eg by …
Number of citations: 3 e-space.mmu.ac.uk

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